Celecoxib-d7

描述

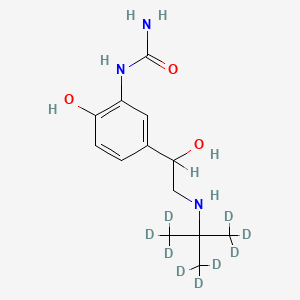

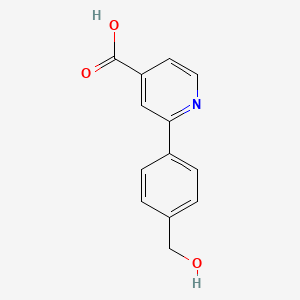

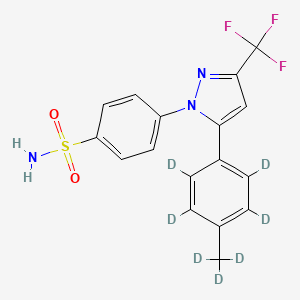

Celecoxib-d7 is a deuterium-labeled analog of celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). Celecoxib is widely used as a nonsteroidal anti-inflammatory drug (NSAID) for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and as an internal standard in mass spectrometry.

科学研究应用

Celecoxib-d7 is extensively used in scientific research, particularly in:

Pharmacokinetic Studies: As an internal standard in mass spectrometry to quantify celecoxib levels in biological samples.

Drug Metabolism Studies: To study the metabolic pathways and identify metabolites of celecoxib.

Analytical Chemistry: Used in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for accurate quantification of celecoxib.

Biomedical Research: Investigating the effects of COX-2 inhibition in various disease models.

作用机制

Target of Action

Celecoxib-d7, like its parent compound Celecoxib, primarily targets the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain . This compound also interacts with other proteins, as one study identified 44 off-target proteins of celecoxib in the rat central nervous system .

Mode of Action

This compound acts as a selective noncompetitive inhibitor of the COX-2 enzyme . By inhibiting COX-2, it reduces the production of prostaglandins that cause inflammation and pain . This selective inhibition of COX-2 over COX-1 is what gives this compound its anti-inflammatory effects without the gastrointestinal side effects often seen with non-selective NSAIDs .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the mTOR signaling pathway , activating autophagy, a cellular degradation pathway that removes unnecessary or dysfunctional components . It also disrupts mitochondrial membrane potential, leading to the activation of caspase 9 and downstream caspase 3 and 8, which are key players in the apoptosis pathway . Furthermore, celecoxib has been shown to reduce the protein expression of Ki67, Cyclin D1, and c-Myc, which are involved in cell proliferation .

Pharmacokinetics

This compound, like Celecoxib, is expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Celecoxib is well absorbed orally, with a bioavailability of 20-40% . It is primarily metabolized in the liver by CYP2C9 and CYP3A4 enzymes . The elimination half-life varies from 11 to 16 hours . In patients with liver disease, plasma levels of celecoxib are increased about two-fold .

Result of Action

The inhibition of COX-2 by this compound results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Its effects on other biochemical pathways can lead to the induction of autophagy and apoptosis , potentially contributing to its anticancer effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a high-fat meal can slightly increase the absorption of celecoxib, potentially affecting its efficacy . Additionally, the pH of the environment can affect the ionization state of celecoxib, potentially influencing its absorption and distribution . Furthermore, the presence of other drugs can affect the metabolism of celecoxib, potentially leading to drug-drug interactions .

生化分析

Biochemical Properties

Celecoxib-d7, like its parent compound celecoxib, is a selective inhibitor of COX-2 . It interacts with the COX-2 enzyme, inhibiting its activity and thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain . The interaction between this compound and COX-2 is characterized by the formation of a reversible bond, which allows the drug to exert its effects without permanently altering the enzyme .

Cellular Effects

This compound, through its inhibition of COX-2, can influence various cellular processes. It has been shown to reduce cell viability and induce apoptosis in cancer cells . Additionally, it can influence cell signaling pathways, particularly those involving prostaglandins . This compound can also impact gene expression, particularly of genes involved in inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the COX-2 enzyme, inhibiting its activity and thereby reducing the production of prostaglandins . This inhibition occurs at the molecular level, with this compound forming a reversible bond with the COX-2 enzyme . This interaction can lead to changes in gene expression, particularly of genes involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its inhibitory effect on COX-2 can lead to a reduction in cell viability over time

Dosage Effects in Animal Models

Its parent compound, celecoxib, has been shown to have dose-dependent effects in animal models . At high doses, celecoxib can cause adverse effects, including gastrointestinal toxicity .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as celecoxib. Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme into carboxylic acid and glucuronide metabolites . These metabolites are then excreted in urine and feces .

Transport and Distribution

This compound is likely to be transported and distributed within cells and tissues in a similar manner as celecoxib. Celecoxib is known to be extensively protein bound, primarily to plasma albumin, suggesting extensive tissue distribution . It is also known to interact with multi-drug resistance (MDR) transporters, which can influence its distribution within cells .

Subcellular Localization

Given its role as a COX-2 inhibitor, it is likely to be found in areas of the cell where COX-2 is present, such as the endoplasmic reticulum and nuclear envelope

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Celecoxib-d7 involves the incorporation of deuterium atoms into the celecoxib molecule. One common method is the deuteration of 4-acetamidobenzenesulfonyl chloride, followed by a series of reactions including amination, hydrolysis, diazotization, reduction, and cyclization. The final product, this compound, is obtained with high chemical purity and isotope abundance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity, often using deuterated reagents and solvents. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling.

化学反应分析

Types of Reactions

Celecoxib-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxy this compound and further to celecoxib carboxylic acid-d7.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Common Reagents and Conditions

Reduction: Various reducing agents can be used depending on the desired product.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products

Hydroxy this compound: Formed through oxidation.

Celecoxib Carboxylic Acid-d7: Further oxidation product.

Substituted this compound Derivatives: Formed through substitution reactions.

相似化合物的比较

Similar Compounds

Etoricoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

Rofecoxib: Previously used COX-2 inhibitor, withdrawn due to cardiovascular risks.

Valdecoxib: Similar to celecoxib but with a different safety profile.

Uniqueness of Celecoxib-d7

This compound’s deuterium labeling makes it unique for use in precise analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate tracking and quantification in pharmacokinetic and metabolic studies. This feature is particularly valuable in drug development and research .

属性

IUPAC Name |

4-[5-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEKVGVHFLEQIL-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661860 | |

| Record name | 4-{5-[4-(~2~H_3_)Methyl(~2~H_4_)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544686-21-7 | |

| Record name | 4-{5-[4-(~2~H_3_)Methyl(~2~H_4_)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)